(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine
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Overview
Description
®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a chiral amine compound that features a pyridine ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and ®-pyrrolidine-3-amine.
Reductive Amination: The key step involves the reductive amination of pyridine-2-carbaldehyde with ®-pyrrolidine-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Piperidine Derivatives: From reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyridin-2-ylmethyl)piperidin-3-amine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
2-(Pyridin-2-ylmethyl)pyrrolidine: A compound with a similar structure but lacking the amine group.
Uniqueness
®-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both pyridine and pyrrolidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALOSPTKOFOPE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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